Cesium titanate

Vue d'ensemble

Description

Synthesis Analysis

Cesium titanate can be synthesized via multiple methods, including solid-state reactions, hydrothermal routes, and sol-gel techniques. For instance, new cesium titanate layer structures, such as Cs2Ti5O11 and Cs2Ti6O13, were discovered through phase studies, revealing compositions that undergo reversible hydration reactions and are characterized by corrugated layers of edge-shared octahedra, with cesium ions packing between the layers (Grey et al., 1985).

Molecular Structure Analysis

The molecular structure of cesium titanate varies with its synthesis method and specific stoichiometry. For example, Cs4[TiO(C2O4)2]2·3H2O was found to crystallize in a triclinic space group, featuring a tetranuclear anion in the unit cell, indicating a complex crystal structure with cesium and water molecules occupying specific positions within the lattice (Fester et al., 1992).

Chemical Reactions and Properties

Cesium titanate's chemical reactions and properties are influenced by its structure. For example, cesium titanate phases like Cs2Ti5O11 can undergo hydration and disproportionation reactions under certain conditions, affecting their stability and suitability for applications such as titanate ceramics designed for immobilizing radioactive cesium (Bursill et al., 1987).

Physical Properties Analysis

The physical properties of cesium titanate, such as stability, morphology, and phase behavior, are crucial for its applications. Investigations into cesium titanate's fibrous forms reveal unique electron microscopic features, suggesting its potential instability under ambient conditions, which is critical for understanding its long-term behavior in various environments (Bursill et al., 1987).

Chemical Properties Analysis

The chemical properties of cesium titanate, such as ion-exchange capabilities and reactivity, are pivotal for its use in various applications. For instance, the synthesis and characterization of germanium-substituted titanosilicates highlight cesium titanate's fundamental ion-exchange selectivities, which are important for applications in catalysis and material science (Behrens et al., 1998).

Applications De Recherche Scientifique

Nuclear Waste Management : Titanate ceramics, including cesium titanate, are investigated for immobilizing high-level nuclear waste. They are characterized by their phase assemblage, chemical heterogeneity, and dissolution properties, making them suitable for stabilizing partially reprocessed nuclear fuel elements (Ball et al., 1989).

Photocatalysis : Fe-doped cesium titanate, often combined with ZnO, exhibits enhanced photocatalytic properties. These materials are used for degrading organic pollutants like methylene blue under visible light, showcasing their potential in environmental cleanup (Zhang et al., 2011).

Ion-Exchange Materials : Cesium titanate shows promise in the field of ion exchange, particularly for the removal of radioactive cesium from aqueous solutions. Its effectiveness in capturing cesium ions and its stability under various conditions are key aspects of its utility in environmental remediation (Jozdani et al., 2019).

Structural and Electronic Properties : The unique structural features of fibrous cesium titanate, such as its needle-like laths and specific electron diffraction patterns, have been studied. These properties are relevant for understanding its stability and potential applications in various materials science domains (Bursill et al., 1987).

Ceramic Materials : Research on cesium titanate-based ceramics has explored their preparations, characterizations, and potential applications. For instance, CsAlTiO4 exhibits electrical properties that may find use in specific applications, despite its instability in aqueous solutions (Peres et al., 1994).

Environmental Applications : Nanostructured titanate and titania materials, including those based on cesium titanate, have been extensively researched for their applications in adsorption, lithium-ion batteries, and photocatalysis. Their unique structural and functional properties make them suitable for various environmental and energy applications (Zhang et al., 2015).

Hydrogen Production : Layered cesium copper titanate has been synthesized for photocatalytic hydrogen production. The modification with copper leads to a significant shift in the band-gap energy, enhancing its photocatalytic activity (Pilarski et al., 2018).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

dicesium;oxygen(2-);titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cs.3O.Ti/q2*+1;3*-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGZHELIUYCPTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

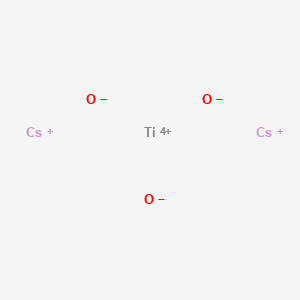

[O-2].[O-2].[O-2].[Ti+4].[Cs+].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cs2O3Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10923872 | |

| Record name | Cesium titanium oxide (Cs2TiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.676 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cesium titanate | |

CAS RN |

12158-57-5 | |

| Record name | Cesium titanium oxide (Cs2TiO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012158575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cesium titanium oxide (Cs2TiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate](/img/structure/B85165.png)

![Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester](/img/structure/B85166.png)

![Disodium;chromium(3+);1-[(2-oxidonaphthalen-1-yl)diazenyl]-4-sulfonaphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B85170.png)